1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride” is 1S/C7H15F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound is a powder and it is stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Conformational Analysis and Crystal Structure
- The compound has been used in the study of conformational analysis and crystal structure. A study by Ribet et al. (2005) focused on the conformation of the piperidin ring in solution and its thermal stability and phase transitions. This research provides insights into the solid and solution conformations of similar compounds (Ribet et al., 2005).
Polymerization Studies
- In polymer chemistry, this compound has been explored for its potential in Michael addition polymerizations. Wang et al. (2005) investigated the polymerizations of trifunctional amines with diacrylamides, leading to the formation of novel linear poly(amido amine)s (Wang et al., 2005).
Structural and Computational Studies
- Socha et al. (2021) conducted studies on the structures and interactions in hydrates of substituted piperidines using X-ray crystallography and quantum chemistry. This research is significant for understanding the molecular interactions in such compounds (Socha et al., 2021).
Investigation of Mechanisms in Chemical Reactions
- Wu et al. (2004) explored the mechanisms of Michael addition polymerizations with different trifunctional amines. Such studies contribute to our understanding of the chemical reactions and processes involving compounds like 1-Methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (Wu et al., 2004).
Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations
- Research on nucleophile-promoted alkyne-iminium ion cyclizations, as investigated by Arnold et al. (2003), shows the relevance of such compounds in synthetic organic chemistry. These studies provide insight into the synthesis of complex molecules (Arnold et al., 2003).
Synthesis of Spiro-Fused Piperidines
- Lohar et al. (2016) demonstrated an environmentally benign process for the synthesis of 3,5-dispirosubstituted piperidines, highlighting the potential of such compounds in the development of novel chemical processes (Lohar et al., 2016).
Hydroamination of Vinylarenes
- Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed hydroamination of vinylarenes with secondary amines, providing a basis for understanding the reactivity of such compounds in organic synthesis (Utsunomiya & Hartwig, 2003).
Synthesis of Important Intermediates
- Liu et al. (2011) focused on the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for medical applications, showcasing the compound's importance in the synthesis of pharmacologically relevant substances (Liu et al., 2011).
Exploration in Organic Syntheses
- The compound has been explored in various organic syntheses, such as the study by Nakatsuka et al. (1981) on the synthesis of neuroleptic butyrophenones (Nakatsuka et al., 1981)
Investigation in Condensation Reactions
- Gazit and Rappoport (1985) investigated the condensation reactions of aromatic aldehydes with 1,1,1-trifluoroacetylacetone, providing insights into the chemical behavior of such compounds in condensation reactions (Gazit & Rappoport, 1985).
Studies on Aminonaphthoquinones and Dihydroperimidinones
- Cameron and Samuel (1977) examined the reaction of methyl-substituted 5-amino-1,4-naphthoquinones with piperidine, contributing to the field of heterocyclic chemistry (Cameron & Samuel, 1977).
Development of Trifluoromethyl Analogues
- Bariau et al. (2006) developed a stereoselective route to α-trifluoromethyl analogues of piperidine alkaloids, highlighting the versatility of such compounds in synthetic organic chemistry (Bariau et al., 2006).
Phosphoric Triamides Syntheses
- Gholivand et al. (2005) focused on the synthesis of new phosphoric triamides, demonstrating the compound's application in the creation of novel chemical entities (Gholivand et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c1-12-4-2-6(11,3-5-12)7(8,9)10;;/h2-5,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLYBZMCLQLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-10-0 | |
Record name | 1-methyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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